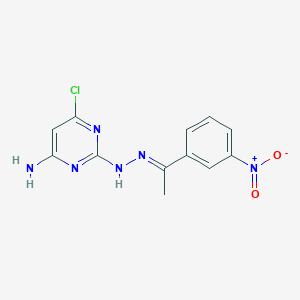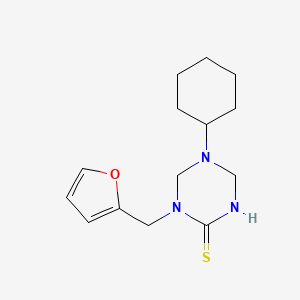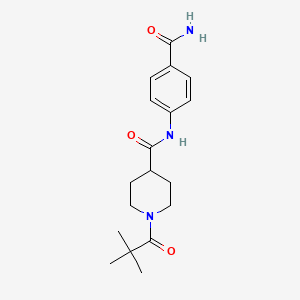![molecular formula C16H26N2O2S B5837212 2,5-DIMETHYL-N-[3-(PIPERIDIN-1-YL)PROPYL]BENZENE-1-SULFONAMIDE](/img/structure/B5837212.png)
2,5-DIMETHYL-N-[3-(PIPERIDIN-1-YL)PROPYL]BENZENE-1-SULFONAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-DIMETHYL-N-[3-(PIPERIDIN-1-YL)PROPYL]BENZENE-1-SULFONAMIDE is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzene ring substituted with two methyl groups and a sulfonamide group attached to a piperidine ring via a propyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DIMETHYL-N-[3-(PIPERIDIN-1-YL)PROPYL]BENZENE-1-SULFONAMIDE typically involves the following steps:
Formation of the sulfonamide group: This can be achieved by reacting 2,5-dimethylbenzenesulfonyl chloride with 3-(piperidin-1-yl)propylamine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2,5-DIMETHYL-N-[3-(PIPERIDIN-1-YL)PROPYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The methyl groups on the benzene ring can be oxidized to form carboxylic acids.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of 2,5-dimethylbenzoic acid derivatives.
Reduction: Formation of 2,5-dimethyl-N-[3-(piperidin-1-yl)propyl]benzene-1-amine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-DIMETHYL-N-[3-(PIPERIDIN-1-YL)PROPYL]BENZENE-1-SULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential therapeutic effects.
Biological Studies: It serves as a probe to study the interactions of sulfonamides with biological targets.
Chemical Biology: It is used in the development of chemical tools to investigate biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2,5-DIMETHYL-N-[3-(PIPERIDIN-1-YL)PROPYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2,5-DIMETHYLBENZENESULFONAMIDE: Lacks the piperidine and propyl groups, making it less versatile in biological applications.
N-[3-(PIPERIDIN-1-YL)PROPYL]BENZENESULFONAMIDE: Lacks the methyl groups on the benzene ring, which can affect its reactivity and binding properties.
Uniqueness
2,5-DIMETHYL-N-[3-(PIPERIDIN-1-YL)PROPYL]BENZENE-1-SULFONAMIDE is unique due to the presence of both the piperidine ring and the methyl-substituted benzene ring. This combination enhances its biological activity and makes it a valuable compound for medicinal chemistry and biological studies .
Properties
IUPAC Name |
2,5-dimethyl-N-(3-piperidin-1-ylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2S/c1-14-7-8-15(2)16(13-14)21(19,20)17-9-6-12-18-10-4-3-5-11-18/h7-8,13,17H,3-6,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXKROFEPLICIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea](/img/structure/B5837147.png)

![2-{benzyl[3-(trifluoromethyl)benzyl]amino}ethanol](/img/structure/B5837155.png)


![5-{[(3-Methoxyphenyl)carbonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B5837172.png)
![3-[(E)-2-nitroethenyl]-1-(prop-2-yn-1-yl)-1H-indole](/img/structure/B5837186.png)

![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B5837195.png)
![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]azepane](/img/structure/B5837208.png)
![N-(4-fluorobenzyl)-N'-[3-(1H-pyrazol-1-ylmethyl)phenyl]thiourea](/img/structure/B5837218.png)
![2-hydrazino-3,5,5-trimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B5837222.png)
